7-methoxy-4-methyl-1H-indole
Overview
Description
7-methoxy-4-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. Indoles are important in many synthetic drug molecules and have various biological applications . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Scientific Research Applications
Molecular Structure and Bonding Characteristics
The molecular structure of compounds related to 7-methoxy-4-methyl-1H-indole demonstrates non-planarity and unique bonding characteristics. For instance, Mukhopadhyyay et al. (1998) analyzed a structurally similar compound, noting the delocalization of benzoid electrons over specific atoms, influencing molecular planarity and bond lengths. This study highlights the importance of understanding molecular geometry for predicting and interpreting chemical behavior (Mukhopadhyyay et al., 1998).
Synthesis and Biological Activity
Research by Masters et al. (1989) on derivatives of indole compounds, including this compound, emphasizes the importance of specific substitutions on the indole ring for achieving desired biological activities. This study guides the synthesis of indole derivatives for potential therapeutic uses (Masters et al., 1989).
Anticancer Potential
Cotterill et al. (1994) explored the synthesis and biological activity of indolequinones, closely related to this compound. Their findings indicate that these compounds have potential as bioreductive anticancer agents, highlighting the importance of studying indole derivatives in cancer research (Cotterill et al., 1994).
Antioxidant and Cytotoxic Properties
Goh et al. (2015) investigated 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxic properties. These findings are significant for understanding the potential therapeutic applications of indole derivatives in treating oxidative stress-related disorders (Goh et al., 2015).
Antimicrobial Potential
Kalshetty et al. (2012) synthesized new indole derivatives and evaluated their antimicrobial potential. The study provides insights into the structural modifications of indole compounds that enhance their antimicrobial properties (Kalshetty et al., 2012).
Mechanism of Action
Target of Action
Indole derivatives, which include 7-methoxy-4-methyl-1h-indole, are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This interaction with its targets can lead to various changes in the cell, contributing to their biological activity .
Biochemical Pathways
Indole derivatives have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
this compound has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This suggests that the compound may have potential applications in controlling cell growth.
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-methyl-1H-indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-methoxy-4-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696678 | |
Record name | 7-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360070-91-3 | |
Record name | 7-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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